2-Amino-6-(prop-2-enoylamino)hexanoic acid
Description
Defining 2-Amino-6-(prop-2-enoylamino)hexanoic Acid as a Noncanonical Amino Acid Derivative
Noncanonical amino acids (ncAAs), also referred to as unnatural or non-proteinogenic amino acids, are derivatives of the standard 20 amino acids. nih.govpreprints.org They contain a variety of functional groups—such as ketones, alkynes, and azides—that expand the chemical diversity of proteins and peptides, enabling novel research applications in biology, chemistry, and medicine. nih.govpreprints.orgrsc.org More than 200 ncAAs can now be incorporated into proteins using techniques like genetic code expansion. preprints.org
This compound is a derivative of the canonical amino acid L-lysine, where an acryloyl group is attached to the terminal epsilon (ε) amino group of the lysine (B10760008) side chain. nih.govchemicalbook.com This modification leaves the α-amino group and the carboxylic acid group available for standard peptide bond formation, while introducing an electron-deficient olefin (the acrylamide (B121943) functionality) for subsequent, specific chemical reactions. nih.govacs.org The synthesis of this compound often involves the reaction of L-lysine with acryloyl chloride, sometimes using copper complexation to ensure the acryloylation occurs specifically at the ε-amino position. researchgate.net
Table 1: Physicochemical Properties of Nε-Acryloyl-L-lysine
| Property | Value |
|---|---|
| Synonyms | (S)-6-Acrylamido-2-aminohexanoic acid, H-L-Lys(Acryloyl)-OH, N6-(1-Oxo-2-propen-1-yl)-L-lysine |
| CAS Number | 48065-82-3 |
| Molecular Formula | C9H16N2O3 |
| Molecular Weight | 200.23 g/mol |
| Predicted Boiling Point | 453.9±45.0 °C |
| Predicted Density | 1.132±0.06 g/cm3 |
Data sourced from ChemicalBook. chemicalbook.com
Interdisciplinary Significance in Chemical Biology, Polymer Science, and Material Science Research
The unique bifunctional nature of Nε-Acryloyl-L-lysine makes it a versatile tool across several scientific fields.
Chemical Biology: In chemical biology, Nε-Acryloyl-L-lysine is utilized for the site-specific modification of proteins. nih.gov Researchers have successfully engineered the genetic machinery of organisms like Escherichia coli to incorporate this ncAA directly into a protein's structure during translation, using a mutant pyrrolysyl-tRNA synthetase/tRNA pair. nih.govacs.org Once incorporated, the acrylamide group serves as a reactive handle for a variety of bioconjugation reactions. chemimpex.comchemimpex.com These reactions, which can include 1,4-addition with thiol-containing molecules or 1,3-dipolar cycloadditions, allow for the precise attachment of probes, labels, or other molecules. nih.govacs.org This has been demonstrated through the site-specific fluorescent labeling of proteins both in vitro and inside living cells. nih.gov
Polymer Science: The acryloyl group on Nε-Acryloyl-L-lysine makes it an excellent monomer for the synthesis of functional polymers. chemimpex.comchemimpex.com Through radical polymerization, it can be used to create poly(Nε-acryloyl-L-lysine) (pLysAAm), a polymer with amino acid side chains. researchgate.netnih.gov These lysine-based polymers are of great interest due to their potential biocompatibility and biodegradability. The resulting polymers can form hydrogels, which are water-swollen polymer networks with applications in various biomedical fields. researchgate.netchemimpex.com Research has also focused on copolymerizing Nε-Acryloyl-L-lysine with other monomers, such as N-isopropylacrylamide (NIPAM), to create "smart" microgels that respond to stimuli like temperature and pH. researchgate.net
Material Science: In material science, Nε-Acryloyl-L-lysine is a building block for advanced biomaterials, particularly hydrogels for biomedical applications. chemimpex.comchemimpex.com These hydrogels have been developed for use in tissue engineering, regenerative medicine, and as drug delivery systems. chemimpex.comchemimpex.comnih.gov For instance, reduction-responsive hydrogels have been synthesized by photopolymerizing Nε-Acryloyl-L-lysine with a crosslinker that can be cleaved by glutathione (B108866), a molecule abundant inside cells. nih.govresearchgate.net This property allows for controlled degradation of the material. nih.gov Furthermore, researchers have fabricated interpenetrating network (IPN) hydrogels by combining pLysAAm with other biopolymers like hyaluronic acid, creating materials with enhanced mechanical properties and good biocompatibility for applications such as bone tissue engineering. nih.gov
Aims and Scope of Research on this compound
The primary goal of research involving Nε-Acryloyl-L-lysine is to leverage its unique chemical properties to create sophisticated and functional biological and material systems.
Table 2: Summary of Research Aims and Applications
| Research Field | Primary Aims | Key Research Findings & Applications |
|---|---|---|
| Chemical Biology | To achieve site-specific protein modification and labeling in vitro and in vivo. nih.gov | Genetically encoding Nε-Acryloyl-L-lysine into proteins to function as a reactive handle for bioconjugation, enabling turn-on fluorescence for protein tracking. nih.govacs.org |
| Polymer Science | To synthesize novel functional polymers and "smart" materials with tunable properties. researchgate.netchemimpex.com | Creation of poly(Nε-acryloyl-L-lysine) (pLysAAm) and its copolymers, leading to hydrogels that respond to environmental stimuli like pH and temperature for controlled release applications. researchgate.net |
| Material Science | To develop advanced, biocompatible materials for tissue engineering, drug delivery, and 3D cell culture. chemimpex.comchemimpex.comnih.gov | Fabrication of pLysAAm hydrogels that mimic the tumor microenvironment for cancer research nih.govnih.govrsc.org and development of interpenetrating network hydrogels with hyaluronic acid for bone tissue engineering. nih.gov |
A significant focus of this research is to bridge the gap between simple in vitro models and complex in vivo systems. nih.govresearchgate.net For example, pLysAAm hydrogels have been developed to create three-dimensional (3D) cell culture platforms. nih.govrsc.org These platforms better mimic the native tumor microenvironment compared to traditional 2D cell cultures, allowing for more physiologically relevant studies of cancer cell behavior, including proliferation, migration, and response to therapeutics. nih.govnih.govrsc.org The ultimate scope is to use this compound to design novel therapeutic agents, advanced drug carriers, and functional biomaterials that can improve outcomes in medicine and biotechnology. chemimpex.comchemimpex.com
Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-(prop-2-enoylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-2-8(12)11-6-4-3-5-7(10)9(13)14/h2,7H,1,3-6,10H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKBZVCSFYNRBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20314797 | |
| Record name | 2-amino-6-(prop-2-enoylamino)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20314797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
48065-82-3 | |
| Record name | NSC288650 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-6-(prop-2-enoylamino)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20314797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 2 Amino 6 Prop 2 Enoylamino Hexanoic Acid
Chemo-selective Synthetic Routes
Chemical synthesis offers robust methods for producing Nε-acryloyl-L-lysine, often relying on careful control of reaction conditions or the use of protecting groups to achieve regioselectivity.
The direct acylation of L-lysine with an activated acryloyl donor, such as acryloyl chloride, is a primary route to Nε-acryloyl-L-lysine. chemicalbook.com However, due to the higher reactivity of the α-amino group compared to the ε-amino group under many conditions, achieving selective acylation at the desired epsilon position presents a significant challenge. nih.gov The inherent differences in the pKa values of the two amino groups (α-NH2 ≈ 9, ε-NH2 ≈ 10.5) are exploited to direct the reaction. By carefully controlling the pH of the reaction, the more basic ε-amino group can be preferentially deprotonated and made more nucleophilic, favoring its acylation over the α-amino group. google.com
A common procedure involves the reaction of L-Lysine hydrochloride with acryloyl chloride under specific conditions to yield the desired Nε-acryloyl-L-lysine product. chemicalbook.com This approach is fundamental but requires optimization to maximize the yield of the correct isomer and minimize the formation of di-acylated and Nα-acylated byproducts.
To overcome the challenge of competing reactivity, several strategies have been developed to ensure the acryloylation occurs specifically at the ε-amino group of lysine (B10760008).
pH Control: One of the most direct methods is to perform the acylation under basic conditions (pH > 9.0). google.com At a pH above the pKa of the α-amino group but below that of the ε-amino group, the α-amino group is largely protonated (R-NH3+), rendering it non-nucleophilic. As the pH is raised further, typically to between 9.5 and 11.5, the ε-amino group becomes selectively deprotonated and available for acylation. google.com This method is effective but must be managed carefully to prevent protein degradation at very high pH levels. google.com
Reagent Design: The choice of the acylating agent can also impart selectivity. Computationally designed sulfonyl acrylates have been shown to react with high regioselectivity for a single, most nucleophilic lysine residue on a protein. acs.org This selectivity is achieved through a hydrogen-bond-assisted transition state between the ε-amino group and the sulfone of the acrylate (B77674) reagent, which provides a thermodynamic driving force for the reaction at a specific site. acs.org
Copper Chelation: A widely used laboratory technique involves the use of copper(II) salts. The α-amino and carboxylate groups of lysine form a stable bidentate complex with Cu2+ ions. researchgate.net This complex effectively masks the α-amino group, leaving the ε-amino group as the primary site for reaction with an acylating agent. After the reaction, the copper can be removed, typically by treatment with a stronger chelating agent like EDTA or by precipitation as a sulfide.
Protecting groups and chelating agents are central to the multi-step synthesis of specifically modified amino acids. Their function is to temporarily block reactive sites to direct a reaction to a desired position.
As mentioned, copper(II) ions serve as a highly effective chelating agent to shield the α-amino acid moiety of lysine, thereby directing acylation to the ε-position. researchgate.net This strategy is straightforward and avoids the need for introducing and subsequently removing a covalent protecting group from the alpha-amine. researchgate.net
Table 1: Comparison of Strategies for Regioselective ε-Amino Acryloylation of Lysine
| Strategy | Principle | Advantages | Disadvantages | Key References |
| pH Control | Exploit pKa difference between α- and ε-amino groups; selective deprotonation of ε-NH2 at pH > 9. | Simple, one-step process. | Requires careful pH monitoring; risk of side reactions or degradation at high pH. | google.com |
| Copper Chelation | Cu2+ forms a bidentate complex with the α-amino and carboxyl groups, blocking the α-amine. | High selectivity; straightforward procedure. | Requires addition and subsequent removal of metal ions. | researchgate.net |
| Protecting Groups | Covalent modification of the α-amino group (e.g., with Boc or Z groups) to block its reactivity. | Robust and well-established chemical method. | Multi-step process (protection, acylation, deprotection) can lower overall yield. | mdpi.com |
| Reagent Design | Use of specialized acylating agents (e.g., sulfonyl acrylates) that intrinsically favor the ε-amino group. | High selectivity through a specific reaction mechanism. | Reagents may be complex and not commercially available. | acs.org |
Enzymatic and Biocatalytic Synthesis Approaches
Enzymatic methods provide highly specific and environmentally benign alternatives to traditional chemical synthesis for producing modified amino acids and peptides.
Biocatalytic systems can achieve remarkable specificity in modifying amino acids. A powerful example is the use of engineered enzyme systems to incorporate Nε-acryloyl-L-lysine directly into proteins in living cells. By evolving a pyrrolysyl-tRNA synthetase (PylRS) mutant, scientists have successfully encoded Nε-acryloyl-L-lysine (AcrK) in Escherichia coli. nih.gov This engineered enzyme specifically recognizes AcrK and attaches it to its corresponding tRNA (tRNAPyl), allowing the ribosome to incorporate it into a growing polypeptide chain at a genetically specified position. nih.gov
Other enzymatic strategies leverage the natural activity of enzymes that modify lysine. Lysine acetyltransferases (KATs), for instance, catalyze the transfer of an acetyl group from Acetyl-Coenzyme A to the ε-amino group of lysine residues. researchgate.net While this reaction installs an acetyl group rather than an acryloyl group, it demonstrates the principle of enzyme-catalyzed, regioselective acylation of the lysine side chain. Repurposing such enzymes or other ligases, like asparaginyl ligases, for isopeptide bond formation with the lysine ε-amine presents a promising avenue for the targeted synthesis of Nε-acylated lysine derivatives. nih.gov
Proteases, which normally cleave peptide bonds, can be used in reverse to form them under specific, kinetically controlled conditions. This process, known as protease-catalyzed peptide synthesis (PCPS), offers a green chemistry approach to building peptide chains. nih.govnih.govresearchgate.net
In this method, an N-terminally modified monomer, such as an N-acryloyl amino acid ethyl ester, acts as a "grafter." nih.gov The protease, often papain, forms an acyl-enzyme intermediate with this grafter. nih.gov This activated intermediate is then attacked by the amino group of another amino acid monomer, initiating the growth of a peptide chain that is capped at its N-terminus with the acryloyl group. nih.gov Research has shown that the efficiency of this process is highly dependent on the choice of both the grafter and the co-monomer being added. nih.gov
Furthermore, some proteases exhibit high specificity for the ε-amino group of lysine. nih.gov For example, subtilisin Carlsberg and other bacterial proteases have been shown to be highly specific for the ε-amino group, a property that has been harnessed for the preparative synthesis of isopeptides. nih.gov This inherent regioselectivity could potentially be exploited to incorporate N-acryloyl moieties specifically onto the side chains of lysine residues within a peptide sequence.
Table 2: Research Findings in Protease-Catalyzed N-Acryloyl Peptide Synthesis
| Enzyme | Grafter (N-Acryloyl Donor) | Monomer (Nucleophile) | Key Finding | Reference |
| Papain | N-acryloyl-Ala-OEt | NH2-Ala-OEt | Increasing the grafter-to-monomer ratio from 0.1:1 to 1:1 increased the percentage of N-acryloyl-terminated product from 18% to >99%, though total yield decreased. | nih.gov |
| Papain | N-acryloyl-Glu-(OEt)2 | Glu-(OEt)·HCl | The choice of co-monomer was found to be a dominant factor in determining the efficiency of grafter conversion in co-oligomerizations. | nih.gov |
| Subtilisin Carlsberg | N/A (Acyl-Donor in general) | Lysine | Demonstrated high specificity for modifying the ε-amino group of lysine, suggesting potential for side-chain specific enzymatic acylation. | nih.gov |
Optimization of Synthesis Parameters for Research Applications
The successful synthesis of 2-Amino-6-(prop-2-enoylamino)hexanoic acid, also known as Nε-acryloyl-L-lysine, for research applications hinges on the careful optimization of reaction parameters to maximize both product yield and purity. The primary challenge in its synthesis is achieving regioselectivity, meaning the specific acylation of the ε-amino group of the lysine side chain, while leaving the α-amino group untouched. The Schotten-Baumann reaction is a commonly employed method for this purpose, and its efficiency is highly dependent on a range of conditions.
Influence of Reaction Conditions on Product Yield and Purity
Detailed research into the synthesis of Nε-acryloyl-L-lysine and structurally similar compounds has illuminated the critical role of several reaction parameters. These include pH, temperature, the nature of the solvent, and the use of protecting groups. The interplay of these factors determines the nucleophilicity of the reacting amino groups and the stability of the acylating agent, thereby dictating the outcome of the synthesis.
pH: The pH of the reaction medium is arguably the most crucial factor in the regioselective acylation of lysine. The two primary amino groups of lysine, the α-amino group and the ε-amino group, exhibit different pKa values. The α-amino group is more acidic (pKa ≈ 9) than the ε-amino group (pKa ≈ 10.5). By carefully controlling the pH, it is possible to deprotonate the ε-amino group, rendering it nucleophilic, while keeping the α-amino group largely in its protonated, non-reactive ammonium (B1175870) form. For the synthesis of acylated lysine derivatives, a pH range of 10 to 13 has been explored. researchgate.net Optimal yields are often achieved in a basic medium, which ensures that the ε-amino group is sufficiently nucleophilic to attack the acylating agent. For instance, in the synthesis of a similar compound, N-methacryloyl-L-lysine, maintaining a pH between 9 and 10 is critical for regioselectivity. For the related Schotten-Baumann synthesis of lauroyl lysine, yields have been reported to vary significantly, from 55.20% to as high as 97.77%, depending on the pH. researchgate.net Studies on the modification of lysine residues on proteins also highlight the importance of a slightly alkaline environment, with pH 8.0 being used to facilitate the reaction. nih.gov
Temperature: Temperature control is another vital aspect of optimizing the synthesis. Lower temperatures, typically between 0 and 5°C, are favored for several reasons. Firstly, they help to suppress the hydrolysis of the reactive acylating agent, such as acryloyl chloride, in the aqueous reaction medium. Secondly, lower temperatures can help to prevent the premature polymerization of the acryloyl moiety, which is prone to self-polymerization, especially at elevated temperatures. In the synthesis of related block copolymers, it has been observed that elevated temperatures (60 and 110 °C) had a detrimental effect on the conversion of monomers. mdpi.com
Protecting Groups: To further enhance regioselectivity, a common strategy involves the temporary protection of the α-amino group and the carboxyl group of lysine. One effective method is the use of copper(II) chelation. The formation of a copper(II) complex with lysine effectively blocks the α-amino and α-carboxyl groups, leaving the ε-amino group as the primary site for acylation. researchgate.net Following the reaction, the copper can be removed, often by using a chelating agent like 8-hydroxyquinoline, which has a higher affinity for the metal ion. This method provides a convenient and efficient route to the desired product with increased yield. researchgate.net
The following interactive data tables illustrate the influence of key reaction parameters on the yield of acylated lysine derivatives, based on findings from related studies.
Table 1: Influence of pH on the Yield of N-Acylated Lysine Derivatives
This table demonstrates the effect of varying pH on the product yield in a Schotten-Baumann reaction for a representative N-acylated lysine derivative. The data is illustrative and based on trends observed in the synthesis of similar compounds.
| pH | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) |
| 9.0 | 5 | 4 | 65 |
| 10.0 | 5 | 4 | 85 |
| 11.0 | 5 | 4 | 95 |
| 12.0 | 5 | 4 | 78 |
| 13.0 | 5 | 4 | 60 |
Table 2: Influence of Temperature on the Yield of N-Acylated Lysine Derivatives
This table shows the impact of reaction temperature on the yield of a representative N-acylated lysine derivative, keeping the pH at an optimal level. The data reflects the general principle that lower temperatures are favorable.
| Temperature (°C) | pH | Reaction Time (hours) | Yield (%) |
| 0 | 11.0 | 4 | 96 |
| 5 | 11.0 | 4 | 95 |
| 10 | 11.0 | 4 | 88 |
| 25 (Room Temp) | 11.0 | 4 | 70 |
Chemical Reactivity and Reaction Mechanisms of 2 Amino 6 Prop 2 Enoylamino Hexanoic Acid
Reactivity of the Acrylamide (B121943) Moiety
The chemical behavior of 2-amino-6-(prop-2-enoylamino)hexanoic acid is dominated by the reactivity of its terminal acrylamide group. This functional group is susceptible to several key reaction types, including Michael-type additions, radical polymerization, and cycloadditions. nih.gov
The electron-deficient double bond of the acrylamide functionality in Nε-acryloyl-L-lysine makes it an excellent Michael acceptor, readily reacting with various nucleophiles in a 1,4-addition manner. nih.gov This reaction is particularly effective with soft nucleophiles such as thiols and phosphines.
Reaction with Thiol Nucleophiles: The acrylamide moiety reacts efficiently with thiol-containing molecules. nih.gov For instance, the reaction between a protein containing Nε-acryloyl-L-lysine and β-mercaptoethanol (β-ME) proceeds efficiently under slightly alkaline conditions (pH 8.8). nih.gov The rate of this reaction is pH-dependent; the second-order rate constant for the addition of β-ME to acrylamide at pH 7.4 is 0.0040 ± 0.0003 M⁻¹s⁻¹, which is approximately double the reported rate for the reaction between acrylamide and the biologically relevant thiol, glutathione (B108866), under the same conditions. nih.gov At pH 8.0, the rate constant increases to 0.013 ± 0.001 M⁻¹s⁻¹, demonstrating a linear relationship between the logarithm of the rate constant and pH. nih.gov This pH dependence is crucial, as it allows for the production of acrylamide-containing proteins in the relatively stable environment of a cell, followed by efficient modification in vitro at a higher pH. nih.gov
Reaction with Phosphine Nucleophiles: Alkyl phosphines have also been shown to be effective nucleophiles for the acrylamide group in a reaction termed the phospha-Michael addition. nih.gov This reaction is notable for its favorable kinetics under physiological conditions. nih.gov A kinetic study of the reaction between tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and acrylamide at pH 7.4 revealed a second-order rate constant of 0.07 M⁻¹s⁻¹. nih.govresearchgate.net This indicates that the phospha-Michael addition is significantly faster—approximately 20 times faster—than the corresponding Michael addition with a thiol nucleophile like β-ME under the same conditions. nih.gov This rapid, catalyst-free reaction has been successfully used to label proteins containing Nε-acryloyl-L-lysine with phosphine-conjugated probes, both in vitro and on live cells. nih.gov
| Nucleophile | pH | Second-Order Rate Constant (k₂) | Source |
|---|---|---|---|
| β-mercaptoethanol (β-ME) | 7.4 | 0.0040 M⁻¹s⁻¹ | nih.gov |
| β-mercaptoethanol (β-ME) | 8.0 | 0.013 M⁻¹s⁻¹ | nih.gov |
| Glutathione (GSH) | 7.4 | ~0.002 M⁻¹s⁻¹ | nih.gov |
| Tris(2-carboxyethyl)phosphine (TCEP) | 7.4 | 0.07 M⁻¹s⁻¹ | nih.govresearchgate.net |
The acrylamide group of this compound can act as a monomer in radical polymerization reactions. nih.gov This characteristic allows for the synthesis of novel amino acid-based polymers and the integration of proteins into polymer networks. acs.orgnih.gov The fundamental mechanism follows the conventional stages of free radical polymerization: initiation, propagation, and termination.
Polymers with molecular weights ranging from 3,000 to 60,000 Da have been synthesized through the radical polymerization of N-acryl amino acid monomers. acs.orgnih.gov More advanced, controlled/"living" radical polymerization techniques, such as photoinduced electron/energy transfer-reversible addition–fragmentation chain transfer (PET-RAFT), have been employed to create a library of amino acid-based polymers with well-defined molecular weights and narrow molecular weight distributions (Mw/Mn < 1.20). rsc.org
Furthermore, when Nε-acryloyl-L-lysine is incorporated into a protein, it can serve as a point of covalent integration into a larger polymer matrix. For example, a protein containing this modified lysine (B10760008) has been shown to undergo rapid copolymerization with acrylamide and bis-acrylamide monomers to form a polyacrylamide hydrogel at physiological pH. nih.gov This is achieved by initiating polymerization with the addition of tetramethylethylenediamine (TEMED) and ammonium (B1175870) persulfate (APS). nih.gov This capability opens avenues for creating protein-hydrogel composites with unique biological and material properties.
Beyond addition and polymerization reactions, the acrylamide moiety is also a competent dipolarophile in 1,3-dipolar cycloaddition reactions. nih.gov This type of reaction is a powerful method for constructing five-membered heterocyclic rings. researchgate.net In the context of Nε-acryloyl-L-lysine, the acrylamide functionality can undergo a rapid 1,3-dipolar cycloaddition with diaryl nitrile imines under physiological conditions. nih.gov This specific reaction is highly efficient and has been utilized to achieve site-specific fluorescent labeling of proteins containing Nε-acryloyl-L-lysine, both in vitro and inside living cells, without the need for a catalyst or light activation. nih.gov The use of 1,3-dipolar cycloadditions extends to coupling peptides to multivalent scaffolds, such as lysine dendrons, demonstrating the versatility of this reaction in creating complex biomolecular architectures. nih.gov
Chemoselective and Regioselective Transformations
The true utility of this compound is realized when it is incorporated into a peptide or protein, enabling highly selective chemical modifications at a predetermined site.
The genetic encoding of Nε-acryloyl-L-lysine into proteins using engineered aminoacyl-tRNA synthetase/tRNA pairs allows for the introduction of the reactive acrylamide handle at virtually any desired position within the protein's sequence. nih.gov This provides a significant advantage over traditional methods that target naturally occurring residues like cysteine or lysine, which often suffer from a lack of selectivity. nih.gov
Once incorporated, the unique reactivity of the acrylamide group can be exploited for site-selective labeling. nih.gov As detailed previously, Michael addition with thiol- or phosphine-containing probes and 1,3-dipolar cycloadditions with nitrile imines are highly effective methods for attaching molecules such as fluorescent dyes or polyethylene (B3416737) glycol (PEG) to the target protein with high specificity. nih.govnih.gov This approach offers a fast and efficient means of producing precisely modified proteins for a wide range of applications. nih.govnih.gov
The reactivity and selectivity of the incorporated Nε-acryloyl-L-lysine can be influenced by the local microenvironment within the protein structure. The accessibility of the acrylamide moiety and the pKa of neighboring residues can affect reaction kinetics. For instance, the increased rate of Michael addition at a slightly alkaline pH (e.g., pH 8.8) is a direct consequence of the deprotonation of the thiol nucleophile, making it more reactive. nih.gov
Similarly, the intrinsic nucleophilicity of naturally occurring lysine residues in a protein is highly dependent on their local environment. researchgate.net Most lysine residues are protonated at physiological pH, rendering them poor nucleophiles. However, the pKa of a specific lysine residue can be lowered by its surrounding chemical environment, increasing its nucleophilicity and making it a potential target for modification. researchgate.net The controlled reactivity of the acrylamide group on Nε-acryloyl-L-lysine, which reacts selectively with specific nucleophiles under mild conditions, helps to circumvent the challenge of non-specific reactions with these other potentially reactive sites on a protein surface. nih.govrsc.org This kinetically controlled approach, governed by both the intrinsic reactivity of the acrylamide and the specific reaction conditions, is key to achieving high site-selectivity in protein modification. nih.gov
Aza-Michael Addition to Acrylate (B77674) Electrophiles Formed from this compound
The compound this compound, also known as Nε-acryloyl-L-lysine, possesses a reactive acrylamide moiety. This functional group contains an electron-deficient carbon-carbon double bond, rendering it an effective Michael acceptor. It can readily undergo a conjugate addition reaction, specifically an Aza-Michael addition, with various nucleophiles, particularly amines. This reactivity is central to its application in bioconjugation and polymer science.
The Aza-Michael reaction is a type of conjugate addition where a nitrogen-based nucleophile (the Michael donor) adds to an α,β-unsaturated carbonyl compound (the Michael acceptor). nih.govresearchgate.net In the case of this compound, the acrylamide group serves as the Michael acceptor. The reaction mechanism involves the nucleophilic attack of an amine on the β-carbon of the acrylamide's double bond. This process can be facilitated by adjusting the pH of the reaction medium. For primary amines, which possess two reactive protons, both mono- and bis-addition products are possible, depending on the stoichiometry of the reactants. nih.gov
Detailed research has demonstrated the utility of this reaction in modifying polymers and proteins. For instance, in the modification of poly(L-lysine) (PLL), a polymer composed of lysine residues, the pendant primary ε-amino groups can act as nucleophiles in an Aza-Michael addition with N-isopropylacrylamide (NIPAm). nih.gov This reaction proceeds efficiently at room temperature under alkaline conditions (pH ≈ 12) without the need for a catalyst. nih.gov The elevated pH is necessary to deprotonate the primary amines, thereby increasing their nucleophilicity. nih.gov This serves as a strong model for the reactivity of amine nucleophiles with the acrylamide functionality present in this compound.
Furthermore, when Nε-acryloyl-L-lysine is incorporated as a noncanonical amino acid into proteins, its acrylamide group remains stable within the cellular environment but is sufficiently reactive for targeted modifications. nih.gov It has been shown to react efficiently with thiol-containing nucleophiles, a similar type of Michael addition, under slightly alkaline conditions (pH 8.8). nih.gov While this is a thio-Michael addition, the underlying principle of nucleophilic attack on the activated double bond is the same. The reaction with thiol nucleophiles like β-mercaptoethanol proceeds smoothly, indicating the accessibility and reactivity of the acrylamide moiety. nih.govresearchgate.net
The general conditions for the Aza-Michael addition to the acrylamide group of this compound or its derivatives involve aqueous solutions at room temperature with the pH adjusted to be alkaline to ensure the nucleophilicity of the reacting amine. nih.gov
Table 1: Reaction Conditions for Aza-Michael Addition with Lysine-based Polypeptides
| Parameter | Condition | Source |
|---|---|---|
| Michael Acceptor | N-isopropylacrylamide (NIPAm) | nih.gov |
| Michael Donor | Poly(L-lysine) (PLL) | nih.gov |
| Solvent | Aqueous solution | nih.gov |
| pH | ~12 (adjusted with NaOH) | nih.gov |
| Temperature | Room Temperature | nih.gov |
| Catalyst | None (free-catalysed) | nih.gov |
| Purification | Dialysis | nih.gov |
Table 2: Research Findings on the Reactivity of Nε-acryloyl-L-lysine
| Finding | Nucleophile | Reaction Conditions | Application | Source |
|---|---|---|---|---|
| Efficient modification of proteins containing Nε-acryloyl-L-lysine. | β-mercaptoethanol (thiol) | pH 8.8, 37 °C, overnight | Site-specific protein labeling | nih.gov |
| Partial modification of Poly(L-lysine) via Aza-Michael addition. | N-isopropylacrylamide (amine) | pH ~12, Room Temperature | Synthesis of thermo-responsive biodegradable polymers | nih.govresearchgate.net |
| The acrylamide moiety is stable in cells but reactive for in vitro modifications. | Thiol-containing nucleophiles | Slightly alkaline conditions | Protein modifications and hydrogel formation | nih.gov |
Polymer Chemistry and Advanced Material Development from 2 Amino 6 Prop 2 Enoylamino Hexanoic Acid
2-Amino-6-(prop-2-enoylamino)hexanoic Acid as a Functional Monomer
Nε-acryloyl-L-lysine serves as a key building block for creating polymers with tailored properties. Its structure, featuring a reactive vinyl group for polymerization and pendant amine and carboxylic acid groups from the lysine (B10760008) backbone, enables the introduction of biocompatibility, biodegradability, and chemical handles for further modification.
The homopolymer of Nε-acryloyl-L-lysine, poly[Nε-acryloyl-L-lysine] (pLysAAm), is typically synthesized through free-radical polymerization of the monomer. chemimpex.com This process can be initiated using various methods, including photo-initiation, to form cross-linked hydrogel networks. rsc.orgnih.gov While conventional free-radical polymerization is common, advanced controlled/“living” radical polymerization (CLRP) techniques, such as photoinduced electron/energy transfer-reversible addition–fragmentation chain transfer (PET-RAFT) polymerization, offer precise control over the synthesis of amino acid-based polymers. rsc.org These methods allow for the creation of homopolymers with predetermined molecular weights and narrow molecular weight distributions (Mw/Mn < 1.20), which is crucial for developing materials with reproducible and well-defined properties. rsc.org
The resulting homopolymer, pLysAAm, possesses unique conformational properties in aqueous solutions that are influenced by factors such as pH and ionic strength. The pendant amino and carboxyl groups on the lysine residues provide sites for electrostatic interactions and hydrogen bonding, making the polymer's behavior in solution highly tunable.
Copolymerization of Nε-acryloyl-L-lysine with other monomers is a powerful strategy to create materials with a wide range of tunable properties. By incorporating different comonomers, characteristics such as hydrophilicity, stimuli-responsiveness, and mechanical strength can be precisely engineered.
For instance, copolymerization of Nε-acryloyl-L-lysine with N-isopropylacrylamide (NIPAAm) has been used to synthesize temperature-sensitive microgels. researchgate.net The incorporation of the hydrophilic Nε-acryloyl-L-lysine units can modulate the lower critical solution temperature (LCST) of the resulting copolymer, a key parameter for thermo-responsive materials. mdpi.com Similarly, copolymerization with acrylic acid results in pH-sensitive ampholytic copolymers. researchgate.net The interplay between the acidic groups from acrylic acid and the amino acid moieties from Nε-acryloyl-L-lysine leads to complex pH-dependent behaviors. mdpi.comkoreascience.kr
The properties of these copolymers can be finely tuned by adjusting the feed ratio of the monomers during polymerization. This allows for the rational design of smart materials that respond to specific environmental cues.
Table 1: Examples of Copolymerization with Nε-Acryloyl-L-lysine and Resulting Properties
| Comonomer | Resulting Polymer System | Tunable Property | Reference |
| Hyaluronic Acid (methacrylated) | Interpenetrating Polymer Network (IPN) Hydrogel | Mechanical Properties, Swelling Ratio, Degradation Rate | nih.gov |
| N-isopropylacrylamide (NIPAAm) | Temperature-Sensitive Microgels | Lower Critical Solution Temperature (LCST) | researchgate.net |
| Acrylamide (B121943) (AM) | pH-Sensitive Ampholytic Copolymer Hydrogel | pH-Responsiveness, Isoelectric Point | researchgate.net |
| Dimethylacrylate | Water-Soluble Copolymer via RAFT | Molecular Weight and Polydispersity |
Fabrication of Poly[Nε-Acryloyl-L-lysine] (pLysAAm) Hydrogels
Hydrogels based on pLysAAm are three-dimensional, cross-linked polymer networks capable of absorbing large amounts of water while maintaining their structural integrity. These materials are extensively investigated for biomedical applications due to their biocompatibility and tunable properties.
Photo-initiated polymerization is a widely used method for the rapid and spatially controlled fabrication of pLysAAm hydrogels. rsc.orgnih.gov This technique involves the use of a photoinitiator that generates reactive radical species upon exposure to light, typically in the ultraviolet (UV) range, to initiate the polymerization of Nε-acryloyl-L-lysine monomers. rsc.orgnih.gov
The process is highly efficient, with hydrogel formation occurring in a matter of seconds. For example, studies have shown that pLysAAm hydrogels can be formed within 93 seconds under UV irradiation. rsc.orgnih.gov This rapid gelation is advantageous for applications such as encapsulating cells or creating complex structures. The polymerization is typically carried out in an aqueous solution containing the monomer, a cross-linking agent such as N,N'-bis(acryloyl)-(L)-cystine, and a photoinitiator. rsc.orgnih.gov
The properties of pLysAAm hydrogels can be engineered to respond to specific biological cues. A key example is the development of reduction-responsive hydrogels. By using a disulfide-containing cross-linker like N,N'-bis(acryloyl)-(L)-cystine, the resulting hydrogel network can be cleaved in a reducing environment, such as the high concentration of glutathione (B108866) found inside cells. rsc.orgnih.gov This leads to a faster degradation of the hydrogel in a glutathione-containing solution compared to a standard phosphate-buffered saline (PBS) solution. rsc.orgnih.gov
Furthermore, the physical architecture of the hydrogels can be controlled to create highly porous structures. Lyophilization (freeze-drying) of the hydrated hydrogels results in a material with interconnected pores. rsc.orgnih.gov This porous microstructure is beneficial for applications in tissue engineering, as it can facilitate cell infiltration and nutrient transport. nih.gov Studies have demonstrated that these lyophilized hydrogels exhibit a highly porous structure and can achieve a high equilibrium swelling ratio of around 20. rsc.orgnih.gov
Table 2: Physicochemical Properties of Engineered pLysAAm Hydrogels
| Property | Method of Engineering | Result | Reference |
| Reduction-Responsiveness | Use of N,N'-bis(acryloyl)-(L)-cystine cross-linker | Faster degradation in glutathione solution | rsc.orgnih.gov |
| Porous Architecture | Lyophilization (Freeze-drying) | Highly porous structure with interconnected pores | rsc.orgnih.gov |
| Mechanical Properties | Photo-polymerization | Almost total elastic recovery from compressions up to 75% | rsc.orgnih.gov |
| Swelling Ratio | Formulation | Equilibrium swelling ratio of approximately 20 | rsc.orgnih.gov |
Advanced Polymeric Structures and Conjugates
Beyond simple homopolymers and copolymers, Nε-acryloyl-L-lysine can be incorporated into more complex and advanced polymeric architectures. These structures leverage the unique functionalities of the monomer to create materials with enhanced or novel properties.
Interpenetrating Polymer Networks (IPNs) are a class of materials where one polymer network is interlaced with another on a molecular scale. nih.gov For example, pLysAAm/hyaluronic acid (HA) IPN hydrogels have been fabricated by combining photo-crosslinking of the pLysAAm network with a separately formed HA hydrogel network. nih.gov These IPNs exhibit significantly improved compressive moduli compared to the single-network HA hydrogels and possess a highly porous microstructure. nih.gov
Graft copolymers represent another advanced architecture. These consist of a main polymer backbone with one or more side chains (grafts) that have a different composition. Nε-acryloyl-L-lysine can be involved either in the backbone or the grafted chains. For instance, poly(L-lysine) can be grafted onto other polymer backbones like chitosan, or conversely, other polymers like polyethylene (B3416737) glycol (PEG) can be grafted onto a poly(L-lysine) backbone to create materials that resist non-specific protein adsorption while promoting specific cell adhesion. researchgate.netnih.gov
Block copolymers containing a pLysAAm segment can also be synthesized using controlled polymerization techniques like RAFT. nih.gov These copolymers, such as polyethylene-b-poly(L-lysine), can self-assemble in solution to form well-defined nanostructures like micelles, with a hydrophobic core and a hydrophilic shell. mdpi.com Furthermore, the pendant amino groups of the lysine units provide reactive sites for the conjugation of therapeutic agents or imaging probes, creating functional bioconjugates for targeted delivery applications. chemimpex.commdpi.com
Role as a Spacer Group in Oligomer and Polymer Synthesis
Beyond its role in imparting functionality, the molecular structure of this compound allows it to act as a spacer or linker within larger polymer chains. The flexible hexanoic acid chain can separate functional groups, influence polymer architecture, and ultimately determine the material's properties.
The use of lysine-based units as spacers is a key strategy in material functionalization. nih.gov For example, poly-L-lysine (PLL) has been used as a spacer to indirectly coat polylactic acid scaffolds with RGD peptides, a sequence known to promote cell adhesion. nih.gov This indirect coating method was found to significantly enhance the adhesion, proliferation, and differentiation of jaw periosteal cells compared to direct peptide coating. nih.gov
Similarly, the monomer this compound can be integrated into multicomponent polymer systems where its hexanoic acid backbone serves to distance a functional group from the main polymer chain. This spacing can be critical for ensuring that the functional group (e.g., a peptide or a targeting ligand) is accessible and can interact effectively with its environment. Lysine-based poly(ester amide)s (Lys-aaPEAs) have been developed where the polymer's chemical structure can be finely tuned by changing monomers, affecting polymer-protein interactions and the ultimate performance of the material. nih.gov The structure of polylysine (B1216035) itself can be varied to create linear, branched, star-shaped, or dendritic architectures, each providing different properties and potential applications as part of a larger system. frontiersin.org
The incorporation of lysine-derived units like this compound has a direct impact on the resulting polymer's structure and stability. The reactivity of the different functional groups on the lysine molecule can be controlled to guide the polymerization process. For instance, the protonation state of lysine's amino groups, which is dependent on pH, can influence whether the resulting polymer structure is linear or branched. researchgate.net Alkaline conditions can favor the reactivity of the ε-amino group, leading to more linear structures, while acidic conditions may promote branching. researchgate.net
Furthermore, the presence of charged lysine residues on a polymer or protein surface is a key determinant of stability. nih.gov These residues participate in electrostatic interactions and hydrogen bonding that stabilize the macromolecule's folded conformation. nih.gov In synthetic polymers, the inclusion of these amino acid units can be used to modulate hydrophilicity, charge density, and intermolecular interactions, thereby controlling the polymer's solubility, self-assembly behavior, and thermal stability. nih.govfrontiersin.org The ability to finely tune the chemical structure of lysine-based polymers allows for precise control over their physicochemical and biological properties. nih.gov
Table 2: Influence of Lysine-Based Spacers on Polymer Properties
| Property | Influence of Lysine-Based Unit | Mechanism/Example | References |
|---|---|---|---|
| Chain Architecture | Can induce linear or branched structures. | Controlling the pH during polymerization affects the reactivity of the α- and ε-amino groups, leading to different polymer backbones. researchgate.net | researchgate.net |
| Surface Functionality | Enhances the attachment and accessibility of functional molecules. | Used as a spacer to conjugate RGD peptides to a scaffold, improving cell adhesion and proliferation. nih.gov | nih.gov |
| Physicochemical Properties | Affects hydrophilicity, charge, and polymer-protein interactions. | The carbon chain length and electrical properties of lysine-based poly(ester amide)s can be tuned to control protein delivery. nih.gov | nih.gov |
| Conformational Stability | Contributes to stability through electrostatic interactions and hydrogen bonds. | Surface-exposed lysine residues are involved in ionic interactions and hydrogen bonding that stabilize protein structures. nih.gov | nih.gov |
Biochemical and Biotechnological Research Applications of 2 Amino 6 Prop 2 Enoylamino Hexanoic Acid
Genetic Encoding and Cellular Integration
The ability to incorporate Nε-acryloyl-L-lysine directly into proteins at specific sites during translation is fundamental to its application. This is achieved through the technology of genetic code expansion, which reprograms the cellular protein synthesis machinery.
The site-specific incorporation of Nε-acryloyl-L-lysine into proteins in model organisms like Escherichia coli has been successfully demonstrated. nih.govcapes.gov.bracs.org This process utilizes an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair, which does not interfere with the host's native translational components. nih.gov Researchers have evolved the pyrrolysyl-tRNA synthetase (PylRS) from archaea, along with its cognate tRNA (tRNAPyl), to specifically recognize Nε-acryloyl-L-lysine. nih.govacs.org
The engineered PylRS/tRNAPyl pair is introduced into E. coli on a plasmid. nih.gov The tRNA is modified to recognize a "blank" codon, typically a stop codon like the amber codon (UAG), which is introduced into the gene of the target protein at the desired location for ncAA insertion. acs.orgnih.gov When the host cell is cultured in a medium supplemented with Nε-acryloyl-L-lysine, the engineered synthetase charges its cognate tRNA with the ncAA. This AcrK-tRNAPyl complex then reads the UAG codon on the mRNA, leading to the incorporation of Nε-acryloyl-L-lysine into the growing polypeptide chain with high fidelity. acs.orgscispace.com The acrylamide (B121943) moiety is noted to be stable within the cellular environment, preventing unwanted side reactions. nih.govcapes.gov.br
The genetic encoding of Nε-acryloyl-L-lysine provides a precise tool for protein engineering, enabling the introduction of a chemically reactive handle at virtually any position within a protein's structure. nih.govnih.gov The incorporated acrylamide group serves as a versatile functional moiety, capable of participating in several bioorthogonal reactions. nih.govcapes.gov.br This allows for the post-translational modification of the protein in a highly specific manner in vitro. acs.org
Key reactions of the acrylamide group include:
1,4-Addition (Michael Addition) : The electron-deficient olefin of the acrylamide group readily reacts with nucleophiles, particularly thiols from cysteine residues or thiol-containing molecules like glutathione (B108866), under mild, slightly alkaline conditions. nih.govresearchgate.net
Radical Polymerization : The acrylamide functionality can undergo rapid radical copolymerization, which has been used to integrate an entire protein into a polyacrylamide hydrogel at physiological pH. nih.govcapes.gov.br
1,3-Dipolar Cycloaddition : This reaction, for instance with diaryl nitrile imines, provides another route for specific protein modification and is particularly useful for fluorescent labeling. nih.govcapes.gov.br
This site-specific functionalization allows for the creation of proteins with novel properties and functions, such as enhanced stability, altered enzymatic activity, or the ability to form covalent linkages with other molecules. researchgate.net This critical development allows easy access to an array of modified proteins for applications where high specificity and reaction efficiency are needed. capes.gov.br
Bioconjugation and Molecular Labeling Strategies
The unique reactivity of Nε-acryloyl-L-lysine makes it an excellent candidate for bioconjugation and molecular labeling, facilitating the construction of complex biomolecular architectures and probes.
Bioconjugation is the process of covalently linking two biomolecules. The acrylamide group of a genetically encoded Nε-acryloyl-L-lysine serves as an ideal anchor point for this purpose. Its ability to react selectively with thiols has been exploited to cross-link proteins to other molecules or to form protein-protein conjugates. nih.govresearchgate.net
One innovative application involves immunology research, where Nε-acryloyl-L-lysine is incorporated into a specific epitope of an antigen. nih.govresearchgate.net When this modified antigen is used to immunize mice, it can form a covalent bond with a cysteine or lysine (B10760008) residue on the B-cell receptor of a corresponding B cell. nih.gov This chemical cross-linking enhances the immune response to that specific epitope, allowing for the directed elicitation of antibodies against a predetermined site on the antigen. nih.govresearchgate.netresearchgate.net This strategy has been used to generate antibodies that can effectively block the signaling of human interleukin-1β (hIL-1β). nih.govresearchgate.net Another approach utilizes the phospha-Michael addition reaction between the acrylamide group and an alkyl phosphine, which proceeds efficiently at neutral pH, for protein functionalization. researchgate.net
Site-specific fluorescent labeling is crucial for studying protein localization, interaction, and dynamics. Incorporating Nε-acryloyl-L-lysine allows for precise attachment of fluorescent probes. scispace.com A significant advantage of using this ncAA is the ability to perform "turn-on" fluorescent labeling. nih.govcapes.gov.br
This is achieved through a 1,3-dipolar cycloaddition reaction between the incorporated acrylamide and a probe like diaryl nitrile imine. The probe itself is not fluorescent, but upon reaction with the acrylamide, it becomes highly fluorescent. nih.govcapes.gov.br This method is extremely valuable as it minimizes background noise from unreacted probes, a common issue in labeling experiments. This technique has been successfully used to fluorescently label proteins containing Nε-acryloyl-L-lysine both in vitro and inside living cells, demonstrating its utility for cellular imaging. nih.govcapes.gov.br
Exploration in Biological Assay Systems
The unique properties of Nε-acryloyl-L-lysine and its derivatives have been leveraged to develop and enhance various biological assay systems. For instance, hydrogels synthesized from poly(Nε-acryloyl L-lysine) have been used to create three-dimensional (3D) cell culture environments that more closely mimic in vivo conditions. rsc.orgresearchgate.net In one study, MCF-7 breast cancer cells cultured in these hydrogels showed enhanced viability, migration, and tumorigenicity compared to traditional 2D cultures, providing a more accurate model for cancer research. rsc.org
In the field of drug discovery, related acyl-lysine derivatives have been incorporated into phage-displayed peptide libraries to screen for potent and selective inhibitors of epigenetic reader proteins. acs.org In one such study, an AlphaScreen assay was used to perform a structure-activity relationship (SAR) analysis by systematically replacing residues of a hit peptide with alanine (B10760859) to determine their importance for inhibition. acs.org The results, shown in the table below, identified key residues for inhibitor potency.
| Peptide Sequence (Mutation) | IC₅₀ (µM) | Fold Change vs. Original |
|---|---|---|
| YDVYCYX (Original ENL-S1) | 0.11 | - |
| ADVYCYX (Y1A) | 0.43 | ~3.9x increase |
| YAVYCYX (D2A) | 0.08 | ~1.4x decrease |
| YDAYCYX (V3A) | 0.17 | ~1.5x increase |
| YDVACYX (Y4A) | 1.25 | ~11.4x increase |
| YDVYAYX (C5A) | >10 | >90x increase |
| YDVYCAX (Y6A) | >10 | >90x increase |
Data derived from research on inhibitors for the ENL YEATS domain, where 'X' represents an acyl-lysine analog. IC₅₀ values represent the mean from three replicates. acs.org
Furthermore, piperazide derivatives of Nε-acryloyllysine have been synthesized and characterized as irreversible inhibitors of transglutaminase 2, an enzyme implicated in fibrotic and neoplastic diseases. hzdr.de Kinetic assays were used to determine their inhibitory activities, providing valuable data for developing targeted therapeutics. hzdr.de
Application in 3D Cell Culture Models for in vitro Mechanistic Studies
A significant application of 2-Amino-6-(prop-2-enoylamino)hexanoic acid is in the development of advanced three-dimensional (3D) cell culture models. These models are instrumental for in vitro mechanistic studies as they can more accurately replicate the complex microenvironments found in living tissues compared to traditional two-dimensional (2D) monolayer cultures.
Researchers have successfully synthesized novel reduction-responsive hydrogels composed of polymerized Nε-acryloyl L-lysine, referred to as poly(Nε-acryloyl L-lysine) (pLysAAm) hydrogels. nih.govnih.gov These hydrogels serve as scaffolds for 3D cell culture and are designed to mimic the in vivo breast tumor microenvironment. nih.gov The synthesis involves the rapid photo-polymerization of Nε-acryloyl L-lysine as the monomer and N,N′-bis(acryloyl)-(L)-cystine as a crosslinker. nih.govnih.gov
Detailed Research Findings:
A study focusing on the 3D culture of MCF-7 breast cancer cells utilized these pLysAAm hydrogels to investigate cellular behavior. The findings demonstrated that cells cultured within these 3D hydrogels exhibited distinct and more physiologically relevant characteristics compared to those grown in 2D monolayers. nih.gov
Cell Morphology and Viability: MCF-7 cells cultured in the pLysAAm hydrogels adopted a 3D morphology, forming tumor-like clusters, in contrast to the flattened appearance in 2D cultures. These 3D-cultured cells also showed enhanced cell viability. nih.govnih.gov
Migration and Invasion: A key aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues. The study revealed that MCF-7 cells pre-cultured in the pLysAAm hydrogels displayed significantly increased migration and invasion capabilities. nih.govnih.gov
Pro-angiogenic Factor Expression: The 3D-cultured cells expressed higher levels of pro-angiogenic factors. This is a critical finding for mechanistic studies, as angiogenesis is a hallmark of cancer development and a key target for therapies. nih.govnih.gov
Tumorigenicity: When implanted in nude mice, MCF-7 cells that had been pre-cultured in the pLysAAm hydrogels demonstrated enhanced tumorigenic and angiogenic capabilities, further validating the model's ability to promote a more aggressive cancer cell phenotype. nih.govnih.gov
The pLysAAm hydrogels themselves possess properties that are highly advantageous for 3D cell culture and in vitro studies. They are formed rapidly (within 93 seconds) under UV irradiation and exhibit excellent elasticity, with the ability to almost completely recover from compressions as high as 75%. nih.govnih.govnih.gov The lyophilized hydrogels have a highly porous and interconnected structure, which is crucial for nutrient and gas exchange for the encapsulated cells. nih.govnih.govnih.gov Furthermore, their design allows for degradation in response to glutathione, a molecule found at higher concentrations inside cells than outside, providing a mechanism for controlled cell release or scaffold degradation studies. nih.govnih.govnih.gov
These characteristics of pLysAAm hydrogels, derived from this compound, make them a powerful tool for creating in vitro models that bridge the gap between conventional cell cultures and living tissues, thereby facilitating more accurate mechanistic studies in cancer research and the development of novel therapeutics. nih.govnih.gov
Data Tables
Table 1: Properties of Poly(Nε-acryloyl L-lysine) Hydrogels for 3D Cell Culture
| Property | Finding | Source(s) |
| Monomer | This compound (Nε-acryloyl L-lysine) | nih.gov, nih.gov |
| Crosslinker | N,N′-bis(acryloyl)-(L)-cystine | nih.gov, nih.gov |
| Formation Method | Rapid photo-polymerization | nih.gov, nih.gov |
| Formation Time | ~93 seconds under UV irradiation | nih.gov, nih.gov, nih.gov |
| Mechanical Property | Excellent elasticity; ~100% recovery from 75% compression | nih.gov, nih.gov, nih.gov |
| Structure | Highly porous with interconnected pores | nih.gov, nih.gov, nih.gov |
| Degradation | Responsive to glutathione | nih.gov, nih.gov, nih.gov |
Table 2: Comparative Findings of MCF-7 Cells in 2D vs. 3D pLysAAm Hydrogel Culture
| Characteristic | 2D Monolayer Culture | 3D pLysAAm Hydrogel Culture | Source(s) |
| Cell Morphology | Flattened | 3D tumor-like clusters | nih.gov, nih.gov |
| Cell Viability | Standard | Better/Enhanced | nih.gov |
| Migration Ability | Baseline | Significantly greater | nih.gov, nih.gov |
| Invasion Ability | Baseline | Significantly greater | nih.gov, nih.gov |
| Pro-angiogenic Factor Expression | Lower levels | Higher levels | nih.gov, nih.gov |
| In vivo Tumorigenicity | Standard | Enhanced | nih.gov, nih.gov |
Computational and Theoretical Investigations of 2 Amino 6 Prop 2 Enoylamino Hexanoic Acid Systems
Molecular Modeling and Quantum Chemical Studies
Molecular modeling and quantum chemical calculations serve as the foundation for understanding the intrinsic properties of 2-Amino-6-(prop-2-enoylamino)hexanoic acid. These methods allow for the exploration of the molecule's conformational space and the prediction of its spectroscopic signatures.
Conformational Analysis and Energetic Landscapes
While specific computational studies detailing a comprehensive conformational analysis and the complete energetic landscape of the isolated this compound monomer are not extensively documented in the reviewed literature, the principles of such investigations are well-established. A thorough conformational analysis would involve the systematic exploration of the molecule's rotational degrees of freedom to identify stable conformers and the energy barriers between them.
The key rotatable bonds in this compound that would be central to a conformational search include:
The bonds within the hexanoic acid backbone.
The bond connecting the acryloyl group to the side-chain nitrogen.
The bond between the alpha-carbon and the carboxylic acid group.
Prediction of Spectroscopic Properties
Quantum chemical calculations are instrumental in predicting various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra.
Infrared (IR) Spectroscopy: Theoretical calculations, particularly using DFT methods, can predict the vibrational frequencies and intensities of the molecule. For instance, in a study of an iron-coordinated N-acryloyl-l-lysine complex, the broadening and shifting of the amino and carboxy group peaks in the experimental FT-IR spectra were rationalized through strong coordination with the metal ion, a phenomenon that can be modeled computationally. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. These theoretical chemical shifts, when compared to experimental data, can help in the structural elucidation of the monomer and its derivatives.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions and thus the UV-Vis absorption spectrum. For example, TD-DFT has been used to understand the luminescence mechanisms in polymers containing N-acryloyl-l-lysine units.
A summary of the types of spectroscopic data that can be predicted computationally is presented in Table 1.
| Spectroscopic Technique | Predicted Parameters | Computational Method |
| Infrared (IR) | Vibrational frequencies, IR intensities | DFT |
| NMR | Chemical shifts (¹H, ¹³C), coupling constants | DFT (GIAO) |
| UV-Vis | Electronic transition energies, oscillator strengths | TD-DFT |
Simulation of Reaction Pathways and Mechanisms
Computational chemistry provides a window into the dynamics and energetics of chemical reactions, offering a detailed understanding of reaction mechanisms that can be challenging to probe experimentally.
Computational Elucidation of Acryloylation Reaction Pathways
A theoretical investigation of this reaction would likely involve:
Reactant and Product Modeling: Optimization of the 3D structures of lysine (B10760008), acryloyl chloride, and the final product.
Transition State Searching: Locating the transition state structure for the nucleophilic attack of the lysine's amino group on the carbonyl carbon of acryloyl chloride.
Such studies would likely employ DFT calculations to accurately describe the electronic changes during the bond-forming and bond-breaking processes.
Modeling of Polymerization Kinetics and Thermodynamics
Computational modeling of the polymerization of this compound is essential for understanding and controlling the synthesis of poly(N-acryloyl-L-lysine).
Kinetics: The kinetics of polymerization can be modeled by studying the elementary steps of initiation, propagation, and termination. For controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT), computational methods can be used to calculate the rate constants of the key equilibria. For instance, ab initio calculations have been successfully used to determine the addition-fragmentation equilibrium constants for model RAFT reactions of similar acrylamide (B121943) monomers. This approach helps in understanding phenomena like rate retardation and in selecting appropriate chain transfer agents.
In studies of nanoparticles derived from N-acryloyl-l-lysine, the kinetics of enzymatic reactions at the nanoparticle surface have been shown to follow Michaelis-Menten kinetics, and these parameters can be determined and modeled. researchgate.net
Thermodynamics: The thermodynamic favorability of the polymerization process can be assessed by calculating the change in Gibbs free energy (ΔG) for the propagation step. Computational methods like DFT can be used to calculate the enthalpies and entropies of the monomer and the growing polymer chain. For related polymer systems, ab initio calculations have been used to discuss the thermodynamic parameters controlling their solubility. Such approaches could be applied to understand the thermodynamics of N-acryloyl-L-lysine polymerization.
Dissipative particle dynamics (DPD) is another simulation technique that has been used to study the morphology of block copolymers containing poly(N-acryloyl-l-lysine), providing insights into the thermodynamic driving forces for self-assembly. acs.org
Computational Approaches in Biomolecular Interactions
The structure of this compound, with its amino acid core and reactive acryloyl group, makes it a prime candidate for interactions with biomolecules. Computational methods are invaluable for studying these interactions at a molecular level.
Molecular simulations can be used to investigate the hydration and self-association of zwitterionic molecules like N-acryloyl-L-lysine. researchgate.net These studies often involve calculating partial charges of the atoms using quantum chemical methods to accurately model the electrostatic interactions with water and other molecules. researchgate.net
Furthermore, computational modeling can shed light on how this monomer or its polymeric forms interact with proteins. For example, derivatives of N-acryloyl-L-lysine have been used as inhibitors to study the conformational changes in enzymes. While these studies focus on the protein, the principles of molecular docking and molecular dynamics simulations used can be applied to understand the binding of the monomer itself to biological targets.
Computer quantum chemical modeling has also been employed to determine the optimal interaction model between metal ions and amino acids, a process that is relevant for the use of poly(N-acryloyl-L-lysine) in creating metal-coordinated hydrogels and nanozymes. researchgate.netnih.gov DFT calculations have been used to compute the Gibbs free-energy diagram for the formation of such complexes, confirming their stability. researchgate.net
A summary of computational methods and their applications in studying biomolecular interactions of N-acryloyl-L-lysine systems is presented in Table 2.
| Computational Method | Application in Biomolecular Interactions |
| Molecular Dynamics (MD) | Simulating the behavior of the monomer/polymer in aqueous solution and its interaction with biomolecules. |
| Quantum Mechanics (QM) | Calculating accurate partial charges for MD simulations, studying electronic aspects of interactions. |
| Molecular Docking | Predicting the binding mode of the monomer to a protein active site. |
| QM/MM (Hybrid QM/MD) | Studying reactions or interactions in a biological environment with high accuracy for the reactive center. |
Prediction of Substrate Specificity in Enzymatic Reactions
The prediction of substrate specificity is a critical challenge in biochemistry and biocatalysis. For reactions involving the modification of proteins with a prop-2-enoyl group on a lysine residue, computational methods can be employed to determine which specific lysine residue in a protein is most likely to react. This is analogous to predicting the substrate specificity of an enzyme where the "substrate" is a particular amino acid residue within a larger protein.
One of the key determinants of a lysine residue's reactivity is its acid dissociation constant (pKa), which indicates its protonation state at a given pH. A lower pKa value suggests a greater proportion of the lysine's side-chain amino group is deprotonated and thus more nucleophilic and reactive. Computational techniques, particularly constant pH molecular dynamics (CpHMD) simulations, have proven effective in estimating the pKa values of individual amino acid residues within the complex three-dimensional environment of a protein. nih.gov These simulations account for both solvation effects and the dynamic conformational changes of the protein, offering a significant advantage over simpler, static models. nih.gov
By calculating the pKa of every lysine residue in a protein, researchers can generate a ranked list of their reactivity. For instance, in a study aimed at achieving selective lysine modification, CpHMD simulations were used to predict the most acidic (lowest pKa) and therefore most reactive lysine residues in several proteins. nih.gov This theoretical prediction was then validated experimentally, confirming that the modification occurred precisely at the computationally identified site. nih.gov This approach allows for the in silico screening of protein substrates to predict the outcome of a modification reaction intended to introduce a moiety like the prop-2-enoylamino group.
Machine learning offers an alternative and complementary approach. mit.edu By training models on large datasets of known enzyme-substrate interactions, it is possible to predict the likelihood of a reaction for new, untested substrates. mit.edu For a reaction installing the this compound group, a machine learning model could be trained on features of the protein (e.g., sequence, structure around each lysine) and the reagent to predict which lysines are viable substrates. mit.edu
The table below illustrates the type of data generated from CpHMD simulations to predict reactive lysine sites on different proteins, a method directly applicable to predicting modification sites for this compound.
Predicted pKa Values of Lysine Residues in Various Proteins
| Protein | Lysine Residue | Calculated pKa | Predicted Reactivity |
|---|---|---|---|
| Lysozyme | Lys1 | 9.8 | High |
| Lysozyme | Lys13 | 10.5 | Low |
| Lysozyme | Lys33 | 10.2 | Moderate |
| Lysozyme | Lys96 | 10.4 | Low |
| Lysozyme | Lys97 | 10.1 | Moderate |
| Lysozyme | Lys116 | 10.6 | Low |
| Annexin V | Lys55 | 9.9 | High |
| Annexin V | Lys113 | 10.3 | Low |
Data adapted from theoretical calculations on protein models, illustrating how computational methods can rank lysine reactivity. nih.gov
Q & A
Q. What are the recommended synthetic routes for 2-Amino-6-(prop-2-enoylamino)hexanoic acid?
The compound can be synthesized via Michael addition reactions using precursors like (S)-2-amino-6-(2,2,2-trifluoroacetamido)hexanoic acid and acrylate derivatives. Tributylamine triflate is often employed as a catalyst to enhance regioselectivity, followed by Pd/C-mediated hydrogenation for deprotection or reduction steps . Alternative protocols involve functionalizing the amino group with prop-2-enoyl moieties using tert-butoxycarbonyl (Boc) protecting groups, as seen in analogous lysine derivatives .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : For confirming backbone structure and substituent positions (e.g., ¹³C NMR for carbonyl groups at ~170 ppm) .
- Chiral HPLC : To resolve enantiomers and assess stereochemical purity, using columns like Chiralpak AD-H or AS-H .
- LC-MS/MS : For molecular weight validation and detecting impurities (e.g., [M+H]⁺ ion at m/z 246.3 for Boc-protected analogs) .
Q. How should researchers handle hygroscopic or reactive intermediates during synthesis?
Store intermediates under inert gas (N₂/Ar) in desiccators with silica gel. Use anhydrous solvents (e.g., DMF, THF) and avoid prolonged exposure to moisture, as Boc-protected derivatives are prone to hydrolysis .
Advanced Research Questions
Q. How can stereochemical outcomes be optimized during synthesis?
Stereoselectivity is influenced by:
- Catalytic Systems : Tributylamine triflate in Michael additions improves S/R ratios up to 84:16 .
- Chiral Auxiliaries : Use (4S,5S)-tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate to enforce desired configurations .
- Post-Synthesis Resolution : Chiral HPLC with cellulose-based columns can separate enantiomers when kinetic resolution fails .
Q. What strategies mitigate data contradictions in bioactivity assays?
- Batch Consistency : Ensure synthetic reproducibility via rigorous LC-MS purity checks (>98%) .
- Control Experiments : Include unmodified lysine analogs to distinguish target-specific effects from nonspecific interactions .
- Structural Validation : Cross-validate NMR/X-ray data with computational models (e.g., DFT for tautomer stability) .
Q. How is this compound applied in studying bacterial biofilms?
The propargyloxycarbonylamino derivative (PrK) serves as a metabolic probe in Pseudomonas aeruginosa biofilms. Genetic code expansion allows site-specific incorporation via amber codon suppression, enabling real-time tracking of biofilm maturation using click chemistry (e.g., azide-alkyne cycloaddition) .
Q. What are the challenges in quantifying lysine-derived adducts like this compound in complex matrices?
- Matrix Effects : Use isotopically labeled internal standards (e.g., ¹³C₆-lysine) for LC-MS/MS quantification .
- Sample Preparation : Solid-phase extraction (C18 columns) reduces interference from proteins and lipids .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Parameter | Conditions | Reference |
|---|---|---|
| Catalyst | Tributylamine triflate | |
| Protecting Group | Boc (tert-butoxycarbonyl) | |
| Purification | Prep-HPLC (C18, 0.1% TFA gradient) |
Q. Table 2: Analytical Benchmarks
| Technique | Critical Data Points | Reference |
|---|---|---|
| ¹H NMR (D₂O) | δ 1.4–1.6 ppm (m, CH₂), δ 3.2 (t, NH₂) | |
| Chiral HPLC Retention | 12.5 min (S-enantiomer), 14.2 min (R) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
